Cas no 2034274-92-3 (N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide)

N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide 化学的及び物理的性質
名前と識別子
-
- N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide
- 2034274-92-3
- F6445-0588
- N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide
- AKOS025315465
- N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide
-
- インチ: 1S/C20H17N3O2S/c24-19(14-5-7-16(8-6-14)25-20-22-11-12-26-20)21-10-9-15-13-23-18-4-2-1-3-17(15)18/h1-8,11-13,23H,9-10H2,(H,21,24)
- InChIKey: GGMDXXGEGRHZQN-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1OC1C=CC(=CC=1)C(NCCC1=CNC2C=CC=CC1=2)=O
計算された属性
- せいみつぶんしりょう: 363.10414797g/mol
- どういたいしつりょう: 363.10414797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 95.2Ų
N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6445-0588-4mg |
N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |
2034274-92-3 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6445-0588-15mg |
N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |
2034274-92-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6445-0588-25mg |
N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |
2034274-92-3 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6445-0588-2mg |
N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |
2034274-92-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6445-0588-20μmol |
N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |
2034274-92-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6445-0588-5μmol |
N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |
2034274-92-3 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6445-0588-5mg |
N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |
2034274-92-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6445-0588-10mg |
N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |
2034274-92-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6445-0588-3mg |
N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |
2034274-92-3 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6445-0588-20mg |
N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |
2034274-92-3 | 20mg |
$99.0 | 2023-09-08 |
N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamideに関する追加情報
N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide (CAS No. 2034274-92-3): An Emerging Compound in Medicinal Chemistry
N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide (CAS No. 2034274-92-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known as indole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
The chemical structure of N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide is characterized by a central benzamide moiety linked to an indole ring and a thiazole-containing substituent. The presence of these functional groups imparts specific pharmacological properties to the molecule, making it a promising candidate for various therapeutic interventions. Recent studies have highlighted the potential of this compound in modulating key signaling pathways involved in disease pathogenesis.
In the context of cancer research, N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide has shown promising anti-proliferative effects against several cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that this compound selectively inhibits the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells.
Beyond its anti-cancer properties, N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide has also been investigated for its potential neuroprotective effects. Research conducted at the University of California, San Francisco, revealed that this compound can effectively protect neuronal cells from oxidative stress-induced damage. The neuroprotective activity is attributed to its ability to upregulate antioxidant enzymes and reduce the production of reactive oxygen species (ROS), which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic profile of N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide has also been evaluated in preclinical studies. These studies have shown that the compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. Additionally, preliminary toxicology assessments indicate that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
The structural versatility of N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide has also facilitated its use as a lead compound for structure-based drug design. Researchers at the National Institutes of Health (NIH) have utilized computational methods to identify potential modifications that could enhance the potency and selectivity of this molecule for specific therapeutic targets. These efforts have led to the discovery of several analogs with improved pharmacological profiles, paving the way for future clinical trials.
In conclusion, N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide (CAS No. 2034274-92-3) represents a promising candidate in the development of novel therapeutics for various diseases. Its unique chemical structure and multifaceted biological activities make it an attractive target for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of complex medical conditions.
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